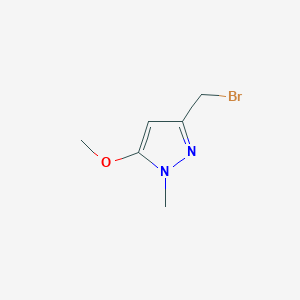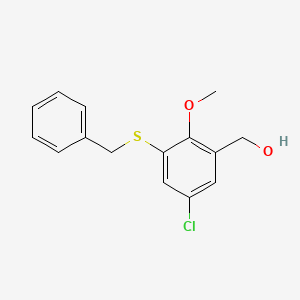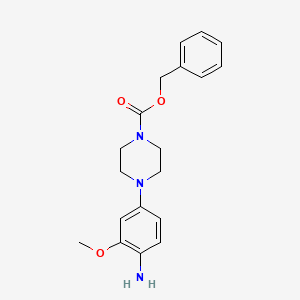
4-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine is an organic compound that features a morpholine ring and a dioxaborolane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with a phenoxyethylmorpholine derivative. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The dioxaborolane group can be oxidized to form boronic acids.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced phenoxy derivatives.
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine involves its interaction with molecular targets through its boron-containing group. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid pinacol ester: Similar boron-containing compound used in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with applications in organic synthesis.
Propiedades
Fórmula molecular |
C18H28BNO4 |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
4-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine |
InChI |
InChI=1S/C18H28BNO4/c1-17(2)18(3,4)24-19(23-17)15-7-5-6-8-16(15)22-14-11-20-9-12-21-13-10-20/h5-8H,9-14H2,1-4H3 |
Clave InChI |
NKHXAZCHYBWMDV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


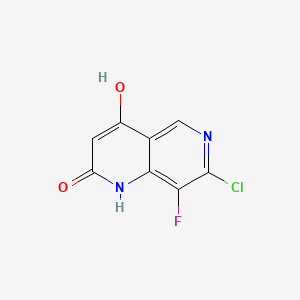
![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)

![(2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13915582.png)
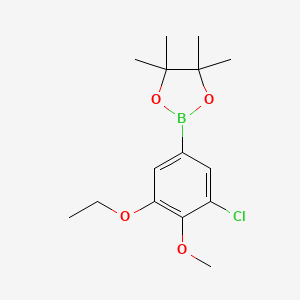
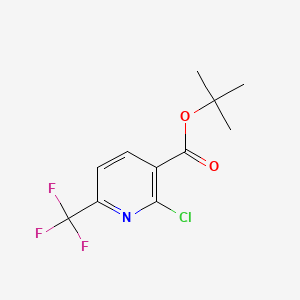
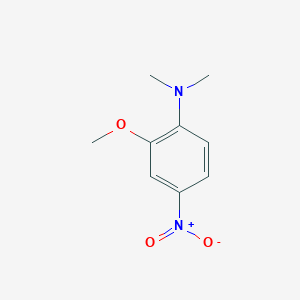
![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)

![tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate](/img/structure/B13915625.png)
